2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid
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Overview
Description
2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid typically involves the bromination and methoxylation of pyridine derivatives. One common method starts with 2,5-dibromopyridine, which is first converted to 2-bromo-5-hydroxypyridine. This intermediate is then methylated to produce 2-bromo-5-methoxypyridine
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and methyl iodide (CH3I) are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid depends on its specific applicationFor example, it may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-2-yl)acetic acid
- 2-(5-Bromothiophen-2-yl)acetic acid
- 2-(6-Bromopyridin-2-yl)acetic acid
Uniqueness
2-(5-Bromo-6-methoxypyridin-2-yl)acetic acid is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-6(9)3-2-5(10-8)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
FLTWKWCAELDGAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)CC(=O)O)Br |
Origin of Product |
United States |
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